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# A Technical Guide to Commercially Available Ramiprilat-d5 for Researchers

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| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ramiprilat-d5 |           |
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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available **Ramiprilat-d5**, its technical specifications, and its application in bioanalytical methods. This document aims to serve as a practical resource for sourcing this stable isotope-labeled internal standard and for implementing its use in experimental workflows.

Ramiprilat, the active diacid metabolite of the prodrug ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The deuterium-labeled analog, **Ramiprilat-d5**, is an indispensable tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of ramiprilat in biological matrices through mass spectrometry-based methods.

# Commercially Available Sources and Suppliers of Ramiprilat-d5

A variety of chemical suppliers offer **Ramiprilat-d5** for research purposes. The following tables summarize the key quantitative data for **Ramiprilat-d5** and its related deuterated prodrug, Ramipril-d5, to facilitate comparison and procurement.

Table 1: Commercial Suppliers and Quantitative Data for Ramiprilat-d5



| Supplier                        | Catalog<br>Number | CAS<br>Number                      | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity/Iso<br>topic<br>Enrichme<br>nt  | Available<br>Unit Sizes                          |
|---------------------------------|-------------------|------------------------------------|----------------------|----------------------------------|--|--|
| Simson<br>Pharma                | R020021           | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | Inquire for details                              |
| Clearsynth                      | CS-O-<br>06916    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | 1 mg, 2.5<br>mg, 5 mg,<br>10 mg, 25<br>mg, 50 mg |
| BDG<br>Synthesis                | 130148            | 87269-97-<br>4<br>(unlabelled<br>) | C21H23D5N<br>2O5     | 393.49                           | >98%<br>(HPLC)                         | 10 mg, 25<br>mg                                  |
| Cerilliant                      | B130148-<br>10    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.48                           | Certificate<br>of Analysis<br>provided | 10 mg  |
| Pharmaffili<br>ates             | PA STI<br>077190  | N/A                                | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | Inquire for details                              |
| MyBioSour<br>ce                 | MBS60745<br>61    | N/A                                | Not<br>Specified     | Not<br>Specified                 | Research<br>Grade                      | 1 mg, 5x1<br>mg                                  |
| Santa Cruz<br>Biotechnol<br>ogy | sc-<br>219941A    | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | Refer to<br>Certificate<br>of Analysis | Inquire for details                              |
| MedchemE<br>xpress              | HY-<br>A0115S1    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.49                           | Not<br>Specified                       | 1 mg   |
| LGC<br>Standards                | TRC-<br>R111012   | 1356837-<br>92-7                   | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | Inquire for details                              |
| Sussex<br>Research              | SI180020          | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | >95%<br>(HPLC),                        | Inquire for details                              |



>95% Isotopic Enrichment

Note: Some suppliers may offer the same CAS number for **Ramiprilat-d5**. It is crucial to verify the lot-specific information on the Certificate of Analysis.

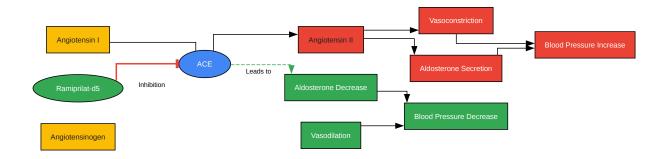
Table 2: Commercial Suppliers and Quantitative Data for Ramipril-d5 (Prodrug)

| Supplier                         | Catalog<br>Number | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity/Iso<br>topic<br>Enrichme<br>nt  | Available<br>Unit Sizes |
|----------------------------------|-------------------|------------------|----------------------|----------------------------------|--|-------------------------|
| Cayman<br>Chemical               | 25425             | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.5                            | ≥99% deuterated forms (d1- d5)         | 500 μg, 1<br>mg         |
| MedchemE<br>xpress               | HY-15558S         | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.54                           | Not<br>Specified                       | 1 mg, 5<br>mg, 10 mg    |
| LGC<br>Standards                 | TRC-<br>R111002   | 1132661-<br>86-9 | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | 1 mg, 5<br>mg, 10 mg    |
| Simson<br>Pharma                 | Not<br>Specified  | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.54                           | Certificate<br>of Analysis<br>provided | Inquire for details     |
| Toronto Research Chemicals (TRC) | R111002           | 1132661-<br>86-9 | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | 1 mg, 2.5<br>mg, 10 mg  |

## Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System



Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.



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Mechanism of RAAS inhibition by Ramiprilat.

# Experimental Protocol: Bioanalytical Method for Ramiprilat in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of ramiprilat in human plasma using **Ramiprilat-d5** as an internal standard (IS). This method is adapted from published bioanalytical procedures and is intended for research purposes.[1]

- 1. Materials and Reagents
- Ramiprilat and Ramiprilat-d5 reference standards
- Human plasma (with K3 EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)



- Ammonium acetate (LC-MS grade)
- Water (deionized or Milli-Q)
- Solid Phase Extraction (SPE) cartridges
- 2. Standard and Internal Standard Preparation
- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramiprilat and Ramiprilat-d5 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the primary stock solutions with a methanol:water (1:1 v/v) solution to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Spiking Solution: Dilute the **Ramiprilat-d5** primary stock solution with methanol:water (1:1 v/v) to a final concentration of 100 ng/mL.
- 3. Sample Preparation (Solid Phase Extraction)
- To 200  $\mu L$  of plasma sample (blank, calibration standard, QC, or unknown), add 50  $\mu L$  of the internal standard spiking solution.
- Vortex the samples for 30 seconds.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4. LC-MS/MS Conditions

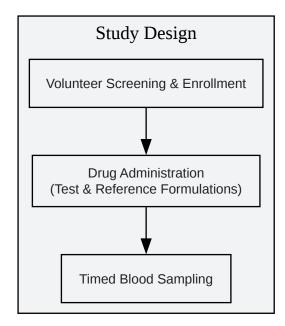


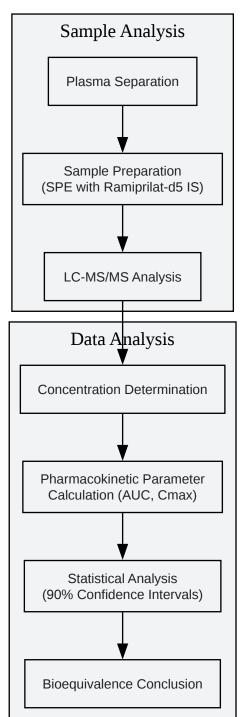
- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Gradient: A suitable gradient to separate ramiprilat from endogenous plasma components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 μL
- Mass Spectrometry (MS/MS):
  - o Ionization Mode: Electrospray Ionization (ESI), positive mode
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Ramiprilat: Precursor ion (Q1) m/z 389.2 -> Product ion (Q3) m/z 206.1
    - Ramiprilat-d5: Precursor ion (Q1) m/z 394.2 -> Product ion (Q3) m/z 211.1
  - Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
- 5. Data Analysis
- Integrate the peak areas for both ramiprilat and Ramiprilat-d5.
- Calculate the peak area ratio (ramiprilat/Ramiprilat-d5).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.



### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for a bioequivalence study of ramipril, which involves the quantification of its active metabolite, ramiprilat, using **Ramiprilat-d5** as an internal standard.







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Bioequivalence study workflow for Ramipril.

This technical guide provides a foundational understanding of **Ramiprilat-d5** for research applications. For specific experimental needs, it is always recommended to consult the supplier's Certificate of Analysis and relevant scientific literature for detailed and validated methodologies.

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### References

- 1. ijpsonline.com [ijpsonline.com]
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